3,4-Dichlorotetrahydrofuran

Process Chemistry Halogenation Catalysis Dihalotetrahydrofuran Synthesis

3,4-Dichlorotetrahydrofuran (IUPAC: 3,4-dichlorooxolane) is a dihalogenated cyclic ether of formula C₄H₆Cl₂O (MW 140.996 g/mol), bearing two chlorine substituents at the 3- and 4-positions of the tetrahydrofuran ring. Unlike the parent tetrahydrofuran (THF), the electron-withdrawing chlorine atoms substantially alter the compound's physicochemical profile: density 1.32 g/cm³, boiling point 212.5°C at 760 mmHg, flash point 161.6°C, refractive index 1.472, and a computed LogP of 1.23.

Molecular Formula C4H6Cl2O
Molecular Weight 140.99 g/mol
CAS No. 35128-44-0
Cat. No. B15400214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorotetrahydrofuran
CAS35128-44-0
Molecular FormulaC4H6Cl2O
Molecular Weight140.99 g/mol
Structural Identifiers
SMILESC1C(C(CO1)Cl)Cl
InChIInChI=1S/C4H6Cl2O/c5-3-1-7-2-4(3)6/h3-4H,1-2H2
InChIKeyUMHAQPJPKHTAHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorotetrahydrofuran (CAS 35128-44-0): A Trans-Configured Dihalogenated THF Building Block for Stereoselective Synthesis and Specialty Solvent Applications


3,4-Dichlorotetrahydrofuran (IUPAC: 3,4-dichlorooxolane) is a dihalogenated cyclic ether of formula C₄H₆Cl₂O (MW 140.996 g/mol), bearing two chlorine substituents at the 3- and 4-positions of the tetrahydrofuran ring [1]. Unlike the parent tetrahydrofuran (THF), the electron-withdrawing chlorine atoms substantially alter the compound's physicochemical profile: density 1.32 g/cm³, boiling point 212.5°C at 760 mmHg, flash point 161.6°C, refractive index 1.472, and a computed LogP of 1.23 . The compound is typically synthesized via stereospecific trans-addition of chlorine to 2,5-dihydrofuran, yielding the trans-diastereomer with well-defined stereochemistry [2]. Its primary utility lies as a synthetic intermediate for agrochemicals, plasticizers, and specialty polymers, where the two chlorine atoms serve as handles for further functionalization or as modifiers of solvent polarity and lipophilicity [3].

Why 3,4-Dichlorotetrahydrofuran Cannot Be Replaced by Its 2,3-Isomer, Parent THF, or the Dibromo Analog in Critical Applications


Halogenated tetrahydrofurans share the same molecular formula but differ profoundly in reactivity, physicochemical properties, and stereochemical outcomes depending on the halogen identity and substitution pattern. The 2,3-dichloro isomer (CAS 3511-19-1) bears a chlorine at the anomeric C-2 position adjacent to the ring oxygen, rendering it highly labile toward nucleophilic displacement—a reactivity profile that leads to premature decomposition in many synthetic sequences [1]. In contrast, 3,4-dichlorotetrahydrofuran places both chlorine atoms at non-anomeric positions, preserving ring integrity under nucleophilic conditions. The 3,4-dibromo analog (CAS 19319-19-8) brings heavier leaving groups but demonstrably lower synthetic yield (73.0% vs. 78.9%) and reduced thermal stability during distillation [2]. Parent THF lacks the chlorine handles entirely, offering no functionalization pathway and a boiling point of only 66°C vs. 212.5°C, which precludes high-temperature reaction media . These differences are not marginal—they dictate which compound is viable for a given synthetic route, separation protocol, or formulation.

Quantitative Differential Evidence: 3,4-Dichlorotetrahydrofuran vs. Comparator Compounds


Synthetic Yield and Purity: Onium Halide-Catalyzed Chlorination vs. Uncatalyzed Chlorination of 2,5-Dihydrofuran

In a direct head-to-head comparison within US Patent 5,710,289, the onium halide-catalyzed chlorination of 2,5-dihydrofuran produced trans-3,4-dichlorotetrahydrofuran in 78.9% isolated yield with 99.0% GC purity after vacuum distillation at 49–50°C / 10 torr [1]. The uncatalyzed process (Comparative Example 1) yielded crude product with only 78.4% GC assay and contained high-boiling contaminants that rendered purification by distillation unsuccessful—no isolable pure product could be obtained [2]. The catalyzed method thus delivers both a 0.5 percentage-point higher initial assay and, critically, a distillable product where the uncatalyzed route fails entirely at the purification stage.

Process Chemistry Halogenation Catalysis Dihalotetrahydrofuran Synthesis

Physicochemical Property Differentiation: 3,4-Dichloro vs. 2,3-Dichlorotetrahydrofuran Isomer

The positional isomer 2,3-dichlorotetrahydrofuran (CAS 3511-19-1) exhibits markedly different physical properties from the 3,4-isomer: boiling point 63°C at 20 mmHg (equivalent to ~191.6°C at 760 mmHg ) vs. 212.5°C at 760 mmHg for the 3,4-isomer ; density 1.34 g/cm³ vs. 1.32 g/cm³ ; refractive index n20/D 1.49 vs. 1.472 ; and computed LogP 1.58 vs. 1.23 . The 3,4-isomer is ~21°C higher-boiling at atmospheric pressure and approximately 0.35 log units less lipophilic. These differences directly impact solvent selection, extraction efficiency, and chromatographic behavior.

Solvent Selection Physicochemical Profiling Isomer Differentiation

Stereochemical Configuration: Trans-Selectivity of 3,4-Dichlorotetrahydrofuran vs. cis/trans Mixtures of 2,3-Dichlorotetrahydrofuran

The onium halide-catalyzed process of US Patent 5,710,289 exclusively produces trans-3,4-dichlorotetrahydrofuran, as confirmed by NMR [1]. This stereochemical homogeneity arises from the anti-addition of chlorine to the double bond of 2,5-dihydrofuran. In contrast, 2,3-dichlorotetrahydrofuran—whether synthesized from 2,3-dihydrofuran or by direct chlorination of THF—is obtained as a mixture of cis and trans diastereomers, with the cis form reported to exhibit carcinogenic activity in animal studies . Furthermore, the Russian-language review of chlorotetrahydrofuran chemistry notes that the stereochemistry of the 2,3-isomer directly governs the stereochemical outcome of subsequent ring-opening reactions, with trans-2-alkyl-3-chlorotetrahydrofurans cleaving stereospecifically to trans-unsaturated alcohols while cis isomers give mixtures [2]. The trans-3,4-isomer avoids this stereochemical ambiguity entirely.

Stereoselective Synthesis Diastereomer Purity Chiral Building Blocks

Halogen-Dependent Yield and Distillability: 3,4-Dichlorotetrahydrofuran vs. 3,4-Dibromotetrahydrofuran

Under identical onium halide-catalyzed conditions (same catalyst loading, solvent, and substrate), 3,4-dichlorotetrahydrofuran is obtained in 78.9% yield with 99.0% GC purity [1], whereas 3,4-dibromotetrahydrofuran yields 73.0% with 99.7% GC purity [2]. While the bromo analog achieves marginally higher GC purity, its isolated yield is 5.9 percentage points lower. More critically, the dibromo analog requires a higher distillation temperature (77–81°C at 9 torr vs. 49–50°C at 10 torr for the dichloro compound) and Comparative Examples 2 and 3 demonstrate that uncatalyzed bromination produces thermally unstable crude material that turns black and deposits solids, precluding distillation entirely [3]. The dichloro compound thus offers a superior balance of yield, purity, and thermal processability.

Halogen Exchange Process Yield Optimization Thermal Stability

Partition Coefficient (LogP) Differentiation for Reaction Medium and Extraction Design

The computed octanol-water partition coefficient (LogP) for 3,4-dichlorotetrahydrofuran is 1.23 , compared to 1.58 for 2,3-dichlorotetrahydrofuran , 0.46 for THF [1], and approximately 2.0–2.5 (estimated) for 3,4-dibromotetrahydrofuran [2]. The 3,4-dichloro isomer thus occupies a distinct intermediate lipophilicity window—more water-compatible than the 2,3-dichloro or dibromo analogs, yet substantially more organic-soluble than parent THF. For multi-step synthetic sequences requiring sequential aqueous washes and organic extractions, this LogP difference of 0.35–1.1 units relative to comparators alters partition behavior meaningfully: at equal volumes, a LogP shift of 0.35 changes the fraction extracted into the organic layer by approximately 5–8% per extraction step.

Lipophilicity Profiling Extraction Optimization Reaction Medium Design

Procurement-Relevant Application Scenarios for 3,4-Dichlorotetrahydrofuran


Stereoselective Synthesis of Agrochemical Intermediates Requiring Single-Diastereomer trans-THF Building Blocks

For agrochemical programs synthesizing juvenile hormone analogs or insect growth regulators from chlorotetrahydrofuran precursors, the trans-3,4-dichlorotetrahydrofuran obtained by the onium halide-catalyzed route [1] provides a single diastereomer starting material. The review by Kobrakov et al. documents that chlorotetrahydrofuran derivatives are used to prepare compounds with juvenile hormonal activity against Dysdercus cingulatus and other agricultural pests [2]. The exclusive trans configuration avoids the stereochemical scrambling observed with 2,3-dichlorotetrahydrofuran ring-opening, where cis/trans mixtures yield unpredictable downstream stereochemistry [2]. Procurement of the trans-3,4-isomer eliminates the need for diastereomer separation after the first synthetic step.

High-Temperature Solvent and Reaction Medium Where Low-Boiling THF or 2,3-Dichloro-THF Are Unsuitable

With a boiling point of 212.5°C at atmospheric pressure [1], 3,4-dichlorotetrahydrofuran serves as a higher-boiling alternative to THF (66°C) and 2,3-dichlorotetrahydrofuran (~191.6°C) for reactions requiring sustained temperatures above 150°C without pressurization. The compound's LogP of 1.23 [2] provides sufficient organic solubility for most substrates while maintaining enough polarity (PSA 9.23 Ų) to solvate ionic intermediates. Its flash point of 161.6°C [1] further supports safer handling at elevated temperatures compared to THF (flash point −14°C). This scenario is particularly relevant for polymer-grade plasticizer synthesis, where polychlorinated tetrahydrofuran derivatives are employed as reactive solvents that become incorporated into the polymer matrix .

Dual-Halogen-Functionalized Intermediate for Sequential Substitution Chemistry

The two chlorine atoms at C-3 and C-4 of 3,4-dichlorotetrahydrofuran provide orthogonal synthetic handles. Unlike 2,3-dichlorotetrahydrofuran—where the anomeric C-2 chlorine undergoes rapid, often uncontrolled displacement [1]—both chlorines in the 3,4-isomer reside at non-activated secondary positions. This allows for selective, stepwise nucleophilic substitution under controlled conditions, enabling the sequential introduction of two different functional groups. The trans relationship between the chlorines, confirmed by the patent's NMR data [2], dictates the stereochemical outcome of double-displacement reactions. For medicinal chemistry programs constructing 3,4-disubstituted tetrahydrofuran pharmacophores, this predictable stereochemical trajectory is essential.

Specialty Polymer and Resin Modification Where Controlled Chlorine Content Modifies Solubility and Thermal Properties

The review by Kobrakov et al. identifies chlorotetrahydrofuran derivatives as components in phenol-formaldehyde resin modifications, where they improve flow properties and are used in medical-grade thermoplastics and thermosets [1]. The 3,4-dichloro isomer, with its defined chlorine loading (2 Cl per molecule, 50.3% chlorine by weight) and trans stereochemistry, offers a reproducible building block for introducing chlorine content into polymer backbones. Compared to the dibromo analog, the dichloro compound's lower molecular weight per halogen (35.5 vs. 79.9 g/mol) and superior thermal stability during distillation [2] make it the more economical and process-friendly choice for industrial-scale polymer modification.

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